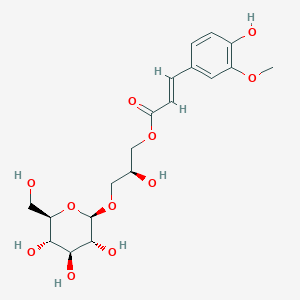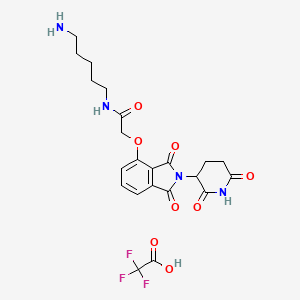
(2R,3S,4E)-2-(methylamino)-5-(4-pentylphenyl)pent-4-ene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SK1-I, also known as (2R,3S,4E)-N-methyl-5-(4′-pentylphenyl)-2-aminopent-4-ene-1,3-diol, is a selective inhibitor of sphingosine kinase 1 (SK1). Sphingosine kinase 1 is an enzyme that plays a crucial role in the sphingolipid metabolism pathway, converting sphingosine to sphingosine-1-phosphate, a bioactive lipid involved in cell proliferation, survival, and migration. SK1-I has gained significant attention due to its potential therapeutic applications, particularly in cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SK1-I involves several key steps. One method includes the following steps :
Starting Material: The synthesis begins with the preparation of (2R,3S,4E)-N-methyl-5-(4′-pentylphenyl)-2-aminopent-4-ene-1,3-diol.
Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired chemical transformations.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain high-purity SK1-I.
Industrial Production Methods
Industrial production of SK1-I follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
SK1-I undergoes various chemical reactions, including:
Oxidation: SK1-I can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert SK1-I into reduced forms, altering its chemical properties.
Substitution: SK1-I can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of SK1-I can yield oxidized derivatives, while reduction can produce reduced forms with different functional groups .
Aplicaciones Científicas De Investigación
SK1-I has a wide range of scientific research applications, including:
Cancer Research: SK1-I is extensively studied for its potential to inhibit cancer cell proliferation and induce apoptosis. .
Biological Studies: SK1-I is used to investigate the role of sphingosine kinase 1 in various biological processes, such as cell migration, angiogenesis, and inflammation.
Drug Development: SK1-I serves as a lead compound for developing new therapeutic agents targeting sphingosine kinase 1 and related pathways.
Industrial Applications: SK1-I is utilized in the development of diagnostic tools and assays for studying sphingolipid metabolism and related diseases.
Mecanismo De Acción
SK1-I exerts its effects by selectively inhibiting sphingosine kinase 1. This inhibition disrupts the conversion of sphingosine to sphingosine-1-phosphate, leading to a decrease in sphingosine-1-phosphate levels. As a result, the balance between pro-apoptotic ceramides and anti-apoptotic sphingosine-1-phosphate is altered, promoting apoptosis and inhibiting cell proliferation. SK1-I also affects various signaling pathways, including the ERK1/2 and Akt pathways, contributing to its anti-cancer effects .
Comparación Con Compuestos Similares
Similar Compounds
ABC294735: Another dual inhibitor targeting both sphingosine kinase 1 and sphingosine kinase 2.
CB5468139: A selective inhibitor of sphingosine kinase 1.
ABC294640: A selective inhibitor of sphingosine kinase 2.
Uniqueness of SK1-I
SK1-I is unique due to its high selectivity for sphingosine kinase 1, making it a valuable tool for studying the specific role of sphingosine kinase 1 in various biological processes and diseases. Its ability to sensitize cancer cells to chemotherapy and its potential therapeutic applications in cancer treatment further highlight its significance .
Propiedades
Fórmula molecular |
C17H27NO2 |
|---|---|
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
(E,2R,3S)-2-(methylamino)-5-(4-pentylphenyl)pent-4-ene-1,3-diol |
InChI |
InChI=1S/C17H27NO2/c1-3-4-5-6-14-7-9-15(10-8-14)11-12-17(20)16(13-19)18-2/h7-12,16-20H,3-6,13H2,1-2H3/b12-11+/t16-,17+/m1/s1 |
Clave InChI |
JYEXUQKROPHSEF-SFDDJJRUSA-N |
SMILES isomérico |
CCCCCC1=CC=C(C=C1)/C=C/[C@@H]([C@@H](CO)NC)O |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C=CC(C(CO)NC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S)-2-hydroxy-2-[(2R)-5-oxo-3,4-bis(phenylmethoxy)-2H-furan-2-yl]ethyl] 6-[3-(didodecylamino)propyl-dodecylamino]hexanoate](/img/structure/B11933723.png)
![(5Z)-5-{[4-(pyridin-4-yl)quinolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11933724.png)


![(2E)-3-{4-[(1E)-2-(2-Chloro-4-fluorophenyl)-1-(1H-indazol-5-YL)but-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B11933750.png)
![undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11933755.png)
![8-(6-Methoxypyridin-3-yl)-3-methyl-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one fumarate](/img/structure/B11933762.png)
![(5R,6S)-5-(4-chlorophenyl)-6-cyclopropyl-3-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-5,6-dihydro-2H-1,2,4-oxadiazine](/img/structure/B11933767.png)
![4-[[(3aS,5aS,5bS,7aS,9R,11aS,11bS,13aR)-3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B11933775.png)
![N-[6-[(3S,6S)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoropyridin-2-yl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B11933782.png)

![(2S,9R,10R,13R,14S,16R,17R)-17-[(E)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B11933795.png)

![(10R,13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11933812.png)
